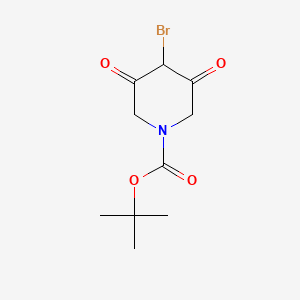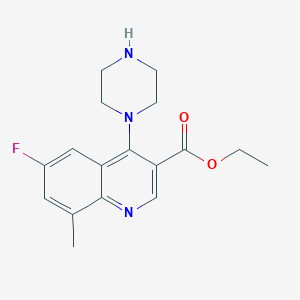
Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
準備方法
The synthetic routes for Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate involve introducing the quinoline and piperazine moieties. While specific conditions may vary, the general steps include:
Quinoline Synthesis: The quinoline ring can be synthesized through various methods, such as Friedländer synthesis or Skraup synthesis. These reactions involve cyclization of aniline derivatives with ketones or aldehydes in the presence of suitable catalysts.
Piperazine Attachment: The piperazine group is introduced via nucleophilic substitution. Ethyl 6-fluoro-8-methyl-4-chloroquinoline-3-carboxylate reacts with piperazine under basic conditions to yield the desired compound.
化学反応の分析
Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate undergoes several reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen and a suitable catalyst converts the carbonyl group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the quinoline ring, leading to various derivatives.
Major Products: The primary products include substituted quinoline derivatives with different functional groups.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Its antiviral, anti-inflammatory, and antitubercular properties make it relevant for drug development.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It may serve as a precursor for pharmaceuticals or agrochemicals.
作用機序
The exact mechanism remains under investigation, but it likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.
類似化合物との比較
While Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate is unique due to its specific substitution pattern, other related compounds include lomefloxacin (a fluoroquinolone antibiotic) and other indole derivatives . These compounds share the indole scaffold and exhibit diverse biological activities.
特性
分子式 |
C17H20FN3O2 |
|---|---|
分子量 |
317.36 g/mol |
IUPAC名 |
ethyl 6-fluoro-8-methyl-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20FN3O2/c1-3-23-17(22)14-10-20-15-11(2)8-12(18)9-13(15)16(14)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |
InChIキー |
FDIMZPRFAQHSAR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCNCC3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]-](/img/structure/B12112844.png)

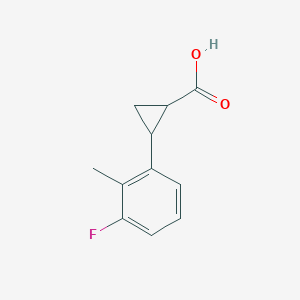

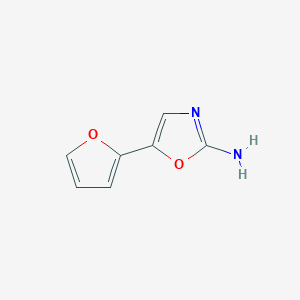

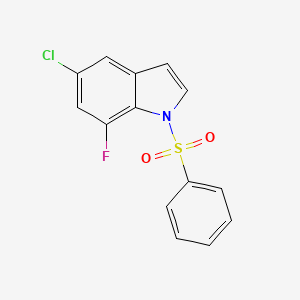
![3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione](/img/structure/B12112910.png)

![2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid](/img/structure/B12112935.png)
![2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide](/img/structure/B12112942.png)
![5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide](/img/structure/B12112948.png)

